(2,4-Dimethoxyphenyl)[4-(4-methoxyphenyl)piperazin-1-yl]methanethione
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Overview
Description
(2,4-DIMETHOXYPHENYL)[4-(4-METHOXYPHENYL)PIPERAZINO]METHANETHIONE is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-DIMETHOXYPHENYL)[4-(4-METHOXYPHENYL)PIPERAZINO]METHANETHIONE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2,4-dimethoxybenzaldehyde with 4-methoxyphenylpiperazine in the presence of a suitable catalyst and solvent. The reaction conditions often include controlled temperature and pH to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and yield. This can include the use of continuous flow reactors and advanced purification techniques to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
(2,4-DIMETHOXYPHENYL)[4-(4-METHOXYPHENYL)PIPERAZINO]METHANETHIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (2,4-DIMETHOXYPHENYL)[4-(4-METHOXYPHENYL)PIPERAZINO]METHANETHIONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a valuable tool for investigating biochemical processes.
Medicine
In medicine, (2,4-DIMETHOXYPHENYL)[4-(4-METHOXYPHENYL)PIPERAZINO]METHANETHIONE has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs targeting specific receptors or enzymes.
Industry
In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of (2,4-DIMETHOXYPHENYL)[4-(4-METHOXYPHENYL)PIPERAZINO]METHANETHIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups and piperazine ring play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- (2,4-Dimethoxyphenyl)(4-methoxyphenyl)methanone
- 2-Methoxyphenyl isocyanate
- 2-(4-Methoxyphenyl)ethanol
- 2,4-Dimethoxybenzyl Alcohol
Uniqueness
Compared to similar compounds, (2,4-DIMETHOXYPHENYL)[4-(4-METHOXYPHENYL)PIPERAZINO]METHANETHIONE stands out due to its unique combination of methoxy groups and a piperazine ring
Properties
Molecular Formula |
C20H24N2O3S |
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Molecular Weight |
372.5 g/mol |
IUPAC Name |
(2,4-dimethoxyphenyl)-[4-(4-methoxyphenyl)piperazin-1-yl]methanethione |
InChI |
InChI=1S/C20H24N2O3S/c1-23-16-6-4-15(5-7-16)21-10-12-22(13-11-21)20(26)18-9-8-17(24-2)14-19(18)25-3/h4-9,14H,10-13H2,1-3H3 |
InChI Key |
AGEIZVAHCJRBSH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=S)C3=C(C=C(C=C3)OC)OC |
Origin of Product |
United States |
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